Benzoic acid;2-methylbutane-1,4-diol

Description

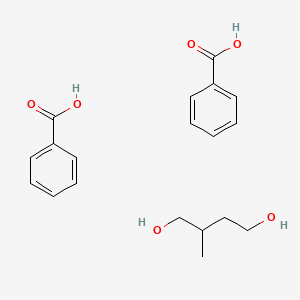

Structure

2D Structure

Properties

CAS No. |

95753-86-9 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzoic acid;2-methylbutane-1,4-diol |

InChI |

InChI=1S/2C7H6O2.C5H12O2/c2*8-7(9)6-4-2-1-3-5-6;1-5(4-7)2-3-6/h2*1-5H,(H,8,9);5-7H,2-4H2,1H3 |

InChI Key |

JHFVWYSMHCAHQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylbutane 1,4 Diol Benzoate Esters

Direct Esterification Protocols

Direct esterification, also known as Fischer-Speier esterification, is an acid-catalyzed reaction between a carboxylic acid and an alcohol. chemguide.co.uk In the context of 2-methylbutane-1,4-diol, this reaction can lead to the formation of mono- and di-benzoate esters. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as the removal of water or the use of an excess of one of the reactants. chemguide.co.uk

Brønsted acids are proton donors that increase the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com Common homogeneous Brønsted acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). chemguide.co.ukmdpi.com These catalysts are effective in achieving high conversion rates. researchgate.net For instance, p-TSA has been widely used as an efficient catalyst in various organic reactions due to its low corrosivity (B1173158) and ease of handling. scielo.org.za In a typical procedure, the diol and benzoic acid are heated in the presence of a catalytic amount of the Brønsted acid, often with azeotropic removal of water to shift the equilibrium towards the ester product. chemguide.co.uk

Table 1: Illustrative Reaction Conditions for Brønsted Acid-Catalyzed Esterification

| Catalyst | Reactant Ratio (Diol:Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | 1:2.2 | Toluene | 110 (Reflux) | 4-8 | >90 |

| p-TSA | 1:2.2 | Toluene | 110 (Reflux) | 4-8 | >90 |

Note: The data in this table is illustrative and based on general principles of Fischer esterification. Actual results may vary.

Lewis acids are electron-pair acceptors that activate the carboxylic acid by coordinating to the carbonyl oxygen. rsc.org This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. rsc.org Various metal-based Lewis acids, including complexes of titanium, have been explored as catalysts for esterification. researchgate.netdntb.gov.ua Titanium-based catalysts, for example, are known to be effective in esterification and transesterification reactions. google.comgoogle.com The catalytic activity of some titanium complexes is attributed not only to their Lewis acidity but also to the amphoteric nature of the catalyst, which combines Lewis acidity with Brønsted basicity. researchgate.net Titanium aminotriphenolate complexes have been studied for their mechanistic intricacies beyond simple Lewis acidity. researchgate.net

Table 2: Examples of Lewis Acid Catalysts in Esterification

| Catalyst Type | Example | Key Features |

| Metallocene Complexes | Titanocene dichloride | Can act as a precursor to catalytically active species. |

| Titanium-Aminophenol Complexes | Titanium aminotriphenolate | Exhibits amphoteric nature, combining Lewis acidity and Brønsted basicity. researchgate.net |

Note: This table provides examples of catalyst types and is not exhaustive.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of easy separation from the reaction mixture, reusability, and reduced corrosion issues. oru.edu Solid acid catalysts, such as ion exchange resins (e.g., Amberlyst-16) and sulfated metal oxides (e.g., sulfated zirconia), have been successfully employed in esterification reactions. csic.esrsc.org These materials possess acidic sites on their surface that catalyze the reaction in a manner analogous to homogeneous acids. The efficiency of these solid catalysts depends on factors like surface area, pore size, and the strength and density of acid sites. oru.edu For instance, the esterification of long-chain fatty acids with alcohols has been demonstrated with high yields using solid acid catalysts in both batch and flow processes. csic.es

Table 3: Comparison of Homogeneous and Heterogeneous Catalysts

| Feature | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Ion Exchange Resin) |

| Separation | Difficult, requires neutralization and extraction | Easy, simple filtration |

| Reusability | Generally not reusable | Often reusable for multiple cycles |

| Corrosion | High potential for reactor corrosion | Lower risk of corrosion |

| Reaction Conditions | Typically milder temperatures | May require higher temperatures to overcome diffusion limitations |

To improve the efficiency and environmental footprint of esterification reactions, modern techniques focusing on energy input and reaction conditions have been developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. ijsdr.org This technique has been successfully applied to esterification reactions, including the synthesis of benzoate (B1203000) esters. researchgate.netuwlax.edu The acceleration is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature. researchgate.net The optimization of microwave-assisted synthesis involves tuning parameters such as microwave power and reaction time to achieve the desired outcome. researchgate.net

Table 4: Illustrative Comparison of Conventional vs. Microwave-Assisted Esterification

| Method | Heating | Reaction Time | Yield |

| Conventional | Oil Bath | Several hours | Good to Excellent |

| Microwave-Assisted | Microwave Irradiation | Minutes to < 1 hour | Often higher than conventional |

Note: This table provides a general comparison. Specific outcomes depend on the reactants and reaction conditions.

Enhanced Reaction Conditions and Techniques

Solvent-Free and Reduced Solvent Systems in Esterification

The esterification of benzoic acid with alcohols, including diols like 2-methylbutane-1,4-diol, can be effectively conducted under solvent-free conditions, often enhanced by microwave irradiation or mechanochemistry. nih.govresearchgate.net These methods align with green chemistry principles by minimizing volatile organic solvents.

Modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been demonstrated as an effective solid acid catalyst for the esterification of various substituted benzoic acids with alcohols. ijstr.org Research indicates that for the reaction between benzoic acid and methanol (B129727), an equimolar ratio of reactants with 10 wt% of the catalyst at reflux temperature for 5 hours under solvent-free conditions provides very high yields. ijstr.org This solid acid catalyst replaces hazardous mineral acids, offering easier separation and potential for recycling. ijstr.org

Another approach involves mechanochemical synthesis, where high-speed ball-milling at room temperature can drive esterification. nih.gov One reported system uses I₂ and KH₂PO₂ to achieve esterification in as little as 20 minutes, with yields ranging from 45% to 91%. nih.gov A similar system employing KI and P(OEt)₃ also produces esters under solvent-free milling conditions. nih.gov These methods are notable for being transition-metal-free and avoiding the need for pre-functionalization of the reactants. nih.gov

The following table summarizes typical conditions for solvent-free esterification based on related studies.

| Catalyst System | Reaction Conditions | Time | Typical Yield | Reference |

| Phosphoric Acid-Modified Montmorillonite K10 | Reflux, Solvent-Free | 5 hours | >90% | ijstr.org |

| I₂ / KH₂PO₂ | Ball-milling, Room Temp | 20 min | 45-91% | nih.gov |

| Brønsted Acidic Ionic Liquids | Microwave Irradiation | Variable | 77-98.5% | researchgate.net |

Indirect Synthetic Routes for 2-Methylbutane-1,4-diol Benzoate Esters

Indirect methods offer alternative pathways to synthesize the target esters, often providing advantages in selectivity or precursor availability.

Ring-Opening Reactions of Epoxides with Benzoic Acid Derivatives

A highly efficient and regioselective method for preparing benzoylated 1,2-diols involves the ring-opening of epoxides with benzoic acid and its derivatives. organic-chemistry.org This reaction can be adapted for the synthesis of 2-methylbutane-1,4-diol benzoate esters by starting with an appropriate epoxide precursor. The process is typically catalyzed by a phase-transfer catalyst, such as a tetrabutylammonium (B224687) halide, in an anhydrous solvent. organic-chemistry.orgorganic-chemistry.org

In a representative reaction, an epoxide is treated with benzoic acid in the presence of a catalytic amount of tetrabutylammonium bromide (TBAB) in anhydrous acetonitrile. organic-chemistry.org The catalyst is crucial for the reaction to proceed. organic-chemistry.org This method is advantageous as it avoids the harsh acidic or basic conditions that can lead to isomerization and other side reactions. organic-chemistry.org The formation of β-hydroxyesters through this transformation is valuable in materials science and for synthesizing monomers for resins and adhesives. rsc.org Recent advancements have focused on developing more sustainable catalyst systems, such as those based on iron(III) benzoate complexes, which are environmentally benign and non-toxic. rsc.org

Transesterification Processes Involving Methyl Benzoate and 2-Methylbutane-1,4-diol

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize 2-methylbutane-1,4-diol benzoate, methyl benzoate can be reacted with 2-methylbutane-1,4-diol in the presence of a catalyst. researchgate.net To drive the equilibrium towards the product, the methanol byproduct is typically removed from the reaction mixture.

A variety of catalysts can be employed for this transformation. Titanate catalysts have shown high activity for the synthesis of benzyl (B1604629) and butyl benzoate from methyl benzoate. researchgate.net Zinc compounds, such as zinc acetate, are also effective catalysts for the transesterification of alkyl benzoates with alcohols. google.com The use of heterogeneous catalysts, like hydroxyapatite-supported zinc chloride, offers a greener alternative, simplifying catalyst separation and recovery. researchgate.net

Green Chemistry Principles in Benzoate Ester Synthesis

The principles of green chemistry are increasingly being applied to ester synthesis to develop more sustainable and environmentally friendly processes.

Utilization of Sustainable Catalytic Systems (e.g., Ionic Liquids, Deep Eutectic Solvents)

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts, offering a greener alternative to volatile organic compounds. nih.gov Brønsted-acidic ILs, in particular, have been successfully used as recyclable catalysts for esterification reactions, combining the advantages of homogeneous and heterogeneous catalysis. researchgate.net For instance, novel ILs based on benzothiazolium cations have demonstrated good yields in the synthesis of benzoic esters. researchgate.net Imidazolium-based ILs have also been employed as dual solvent-catalysts, proving effective and recyclable in esterification processes. rsc.org Superbase-derived ionic liquids have been shown to be effective catalysts for transesterification reactions as well. rsc.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic mixture with a melting point lower than that of the individual components. mdpi.commdpi.com They are considered green solvents due to their low cost, low toxicity, and biodegradability. nih.gov DESs can be formed using components like choline (B1196258) chloride mixed with diols, and their unique solvent properties can influence reaction kinetics. mdpi.comnih.gov While their primary application has been in areas like biomass processing and extraction, their potential as media for biocatalytic reactions and polymer synthesis is an active area of research. mdpi.comnih.gov A DES made from proline and glycerol, for example, has been shown to be an effective and non-toxic cryoprotective agent, highlighting the biocompatibility of these systems. rsc.org

Atom Economy and Reaction Efficiency Considerations in Esterification

The esterification of 2-methylbutane-1,4-diol with benzoic acid to form 2-methylbutane-1,4-diol dibenzoate is a reaction of significant interest. A critical aspect of evaluating the sustainability of this synthesis is the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product.

The theoretical atom economy for the formation of 2-methylbutane-1,4-diol dibenzoate via Fischer esterification can be calculated using the molecular weights of the reactants and the final product. The reaction proceeds as follows:

C₅H₁₂O₂ (2-methylbutane-1,4-diol) + 2 C₇H₆O₂ (Benzoic Acid) → C₁₉H₂₀O₄ (2-methylbutane-1,4-diol dibenzoate) + 2 H₂O

Interactive Data Table: Molecular Weights for Atom Economy Calculation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Methylbutane-1,4-diol | C₅H₁₂O₂ | 104.15 |

| Benzoic Acid | C₇H₆O₂ | 122.12 |

| 2-Methylbutane-1,4-diol dibenzoate | C₁₉H₂₀O₄ | 312.36 |

| Water | H₂O | 18.02 |

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Atom Economy = [312.36 / (104.15 + 2 * 122.12)] x 100% ≈ 89.6%

This calculation reveals a high theoretical atom economy, with the only byproduct being water. However, the actual reaction efficiency is influenced by several factors. Fischer esterification is an equilibrium-limited process. To drive the reaction towards the product side and achieve high yields, an excess of one reactant (typically the less expensive one) can be used, or the water byproduct can be removed as it is formed, for instance, through azeotropic distillation. google.com The choice of catalyst, reaction temperature, and reaction time also play crucial roles in optimizing the yield and minimizing side reactions. nih.gov For diols, selective mono-esterification can be a competing reaction, and achieving di-substitution with high selectivity requires careful control of reaction conditions.

Diol Precursor Synthesis: Academic Pathways to 2-Methylbutane-1,4-diol

The synthesis of the 2-methylbutane-1,4-diol precursor is a key step that has been explored through various academic pathways, ranging from biocatalysis to traditional chemical catalysis.

Chemoenzymatic and Biotechnological Production Routes

Chemoenzymatic and biotechnological approaches offer promising and sustainable alternatives to conventional chemical synthesis for the production of diols. researchgate.net These methods often utilize renewable feedstocks and operate under milder reaction conditions. While direct microbial fermentation routes to 2-methylbutane-1,4-diol are still under development, the biosynthesis of structurally related diols, such as 2,3-butanediol (B46004), from renewable resources like glucose is well-established. taylorfrancis.com These processes often involve engineered microorganisms. For instance, Lactobacillus diolivorans has been identified as a potential host for the production of 2-butanol (B46777) from meso-2,3-butanediol. nih.gov

Enzymes, particularly lipases, are widely used in chemoenzymatic strategies for the synthesis of chiral diols. nih.gov These biocatalysts can perform highly selective transformations, such as the kinetic resolution of racemic diols through enantioselective acylation. nih.govmdpi.com This approach allows for the separation of enantiomers, which is crucial for applications where specific stereoisomers are required.

Catalytic Hydrogenation of Relevant Precursors (e.g., Itaconic Acid Derivatives)

A significant pathway for the synthesis of 2-methylbutane-1,4-diol involves the catalytic hydrogenation of itaconic acid and its derivatives. researchgate.net Itaconic acid is a bio-based platform chemical that can be produced through the fermentation of carbohydrates. The hydrogenation process typically involves several steps, including the reduction of the carbon-carbon double bond and the subsequent reduction of the carboxylic acid groups to alcohols.

The reaction pathway can proceed through intermediates such as methylsuccinic acid and methyl-γ-butyrolactone. The choice of catalyst is critical for achieving high yields and selectivities. Bimetallic catalysts, such as Palladium-Rhenium on a carbon support (Pd-Re/C), have shown to be effective. For example, a high yield of 2-methyl-1,4-butanediol (B1595762) (MBDO) has been reported at 180°C and 40 bar of H₂ pressure using a Pd-Re/C catalyst. Another effective catalyst is Ruthenium on carbon (Ru/C), which has been used for the conversion of methyl-γ-butyrolactone to 2-methyl-1,4-butanediol with a reported yield of 80% at 100°C. researchgate.net

Interactive Data Table: Catalysts and Conditions for Hydrogenation of Itaconic Acid Derivatives

| Precursor | Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield of 2-Methylbutane-1,4-diol | Reference |

| Itaconic Acid Derivative | Pd-Re/C | 180 | 40 | >80% | researchgate.net |

| Methyl-γ-butyrolactone | Ru/C | 100 | - | 80% | researchgate.net |

Stereoselective Synthesis of Enantiomeric Forms of 2-Methylbutane-1,4-diol

The synthesis of enantiomerically pure forms of 2-methylbutane-1,4-diol is of great interest for various applications, particularly in the synthesis of chiral materials and pharmaceuticals. Asymmetric synthesis and kinetic resolution are the primary strategies employed to achieve this.

Lipase-catalyzed kinetic resolution is a widely used and effective method. nih.gov This technique involves the selective acylation of one enantiomer of a racemic mixture of the diol, leaving the other enantiomer unreacted. The resulting acylated and unacylated diols can then be separated. Lipases from various microbial sources, such as Pseudomonas cepacia, have demonstrated high enantioselectivity in these resolutions. nih.gov The choice of acyl donor and solvent can significantly influence the efficiency and selectivity of the resolution.

Another approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to introduce the desired stereochemistry during the formation of the diol. ethernet.edu.et While more complex to develop, asymmetric synthesis can provide direct access to a single enantiomer with high purity, avoiding the 50% theoretical yield limit of kinetic resolution.

Advanced Spectroscopic and Structural Characterization of 2 Methylbutane 1,4 Diol Benzoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is invaluable for identifying the number of different proton environments and their neighboring protons, allowing for the elucidation of the carbon-hydrogen framework. In the context of 2-methylbutane-1,4-diol benzoate (B1203000) esters, ¹H NMR can readily distinguish between the mono- and di-esterified products and assess the purity of the sample.

The key diagnostic signals in the ¹H NMR spectrum are the downfield shifts of the methylene (B1212753) (–CH₂–) and methine (–CH–) protons attached to the esterified oxygen atoms. Upon esterification of a hydroxyl group, the adjacent protons experience deshielding, causing their resonance signals to shift to a higher frequency (higher ppm value).

For the aromatic portion of the molecule, the protons of the benzoate group typically appear in the range of 7.4-8.1 ppm. The protons ortho to the carbonyl group are the most deshielded and resonate at the lowest field.

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:

| Assignment | 4-hydroxy-3-methylbutyl benzoate (Predicted) | 2-methylbutane-1,4-diyl dibenzoate (Predicted) |

| Benzoate H (ortho) | ~8.05 ppm (d) | ~8.05 ppm (d) |

| Benzoate H (para) | ~7.55 ppm (t) | ~7.55 ppm (t) |

| Benzoate H (meta) | ~7.45 ppm (t) | ~7.45 ppm (t) |

| –CH₂–O–COPh (C1) | ~4.3 ppm (dd) | ~4.3 ppm (dd) |

| –CH₂–O–COPh (C4) | Not Applicable | ~4.4 ppm (t) |

| –CH(CH₃)– | ~2.1 ppm (m) | ~2.2 ppm (m) |

| –CH₂– (C3) | ~1.8 ppm (m) | ~1.9 ppm (m) |

| –CH₂–OH (C4) | ~3.7 ppm (t) | Not Applicable |

| –CH₃ | ~1.0 ppm (d) | ~1.1 ppm (d) |

| –OH | Variable | Not Applicable |

Note: The exact chemical shifts and coupling patterns are predictive and can vary based on solvent and concentration.

Carbon-¹³C NMR for Carbon Skeleton and Functional Group Analysis

Carbon-¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number of carbon atoms and the identification of functional groups.

In the 2-methylbutane-1,4-diol benzoate esters, the most characteristic signals are the carbonyl carbon of the ester group, which is expected to resonate around 166-167 ppm, and the carbons of the aromatic ring, appearing between 128-133 ppm. The carbons attached to the ester oxygen (C1 and C4 of the butane (B89635) diol moiety) will show a significant downfield shift compared to the parent diol.

Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃:

| Assignment | 4-hydroxy-3-methylbutyl benzoate (Predicted) | 2-methylbutane-1,4-diyl dibenzoate (Predicted) |

| C=O | ~167.0 ppm | ~166.8 ppm |

| Benzoate C (ipso) | ~130.5 ppm | ~130.5 ppm |

| Benzoate C (para) | ~133.0 ppm | ~133.0 ppm |

| Benzoate C (ortho) | ~129.5 ppm | ~129.5 ppm |

| Benzoate C (meta) | ~128.4 ppm | ~128.4 ppm |

| –CH₂–O–COPh (C1) | ~66.0 ppm | ~66.2 ppm |

| –CH₂–O–COPh (C4) | Not Applicable | ~65.0 ppm |

| –CH(CH₃)– (C2) | ~34.0 ppm | ~34.5 ppm |

| –CH₂– (C3) | ~30.0 ppm | ~30.8 ppm |

| –CH₂–OH (C4) | ~60.5 ppm | Not Applicable |

| –CH₃ | ~16.5 ppm | ~17.0 ppm |

Advanced NMR Techniques (e.g., 2D NMR, Stereochemical Assignments)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the spin systems within the 2-methylbutane-1,4-diol backbone. For instance, correlations would be expected between the methyl protons and the methine proton at C2, and between the protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the site of esterification by observing a correlation between the protons on C1 or C4 and the carbonyl carbon of the benzoate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, NOESY can be used to determine the spatial proximity of protons. This would be crucial in analyzing any diastereomers if a chiral starting material was used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a fingerprint of the functional groups present.

For 2-methylbutane-1,4-diol benzoate esters, the most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the range of 1715-1730 cm⁻¹. The presence of the aromatic ring will give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C–O stretching vibrations of the ester group typically produce strong bands in the 1100-1300 cm⁻¹ region. For comparison, the IR spectrum of the structurally similar 1,4-butanediol (B3395766) dibenzoate shows a strong C=O stretch around 1720 cm⁻¹.

In the Raman spectrum, the aromatic ring vibrations are often strong, providing complementary information to the IR spectrum.

Characteristic IR and Raman Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C–H Stretch | 3050-3100 | Medium | Medium |

| Aliphatic C–H Stretch | 2850-3000 | Medium-Strong | Medium |

| C=O Stretch (Ester) | 1715-1730 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C–O Stretch (Ester) | 1100-1300 | Strong | Weak |

| O–H Stretch (in monoester) | 3200-3600 (broad) | Medium | Weak |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of a molecule, confirming its molecular formula.

For the 2-methylbutane-1,4-diol benzoate esters, HRMS would be used to confirm their respective molecular formulas:

4-hydroxy-3-methylbutyl benzoate: C₁₂H₁₆O₃ (Calculated exact mass: 208.1099 Da)

2-methylbutane-1,4-diyl dibenzoate: C₁₉H₂₀O₄ (Calculated exact mass: 312.1362 Da)

The observation of the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) with a mass corresponding to these calculated values would provide strong evidence for the identity of the synthesized compounds. Analysis of the fragmentation patterns in the mass spectrum can also yield structural information. Common fragmentation pathways for benzoate esters include the loss of the alkoxy group and the formation of the benzoyl cation (m/z 105). For diol diesters, the loss of an acyloxy group ([M - RCOO]⁺) or a carboxylic acid molecule ([M - RCOOH]⁺) are characteristic fragmentation patterns. nih.gov

Soft Ionization Methods (e.g., ESI-MS, MALDI-TOF MS) for Molecular Weight Distribution

Soft ionization mass spectrometry techniques are indispensable for determining the molecular weight and characterizing the molecular weight distribution of esters like those of 2-methylbutane-1,4-diol benzoate. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are particularly well-suited for this purpose as they minimize fragmentation and allow for the observation of intact molecular ions.

In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. This technique is highly sensitive and can be used to analyze a wide range of molecular weights.

The data obtained from these soft ionization methods can be used to construct a molecular weight distribution profile for the 2-methylbutane-1,4-diol benzoate esters, providing valuable information about the purity and homogeneity of the sample.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for the purity assessment and analysis of complex mixtures containing 2-methylbutane-1,4-diol benzoate esters. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques in this context.

GC-MS is ideal for the analysis of volatile and thermally stable compounds. In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected. The fragmentation patterns of benzoate esters in GC-MS are well-characterized. For instance, aromatic esters often show a prominent molecular ion peak. A common fragmentation pathway for ethyl benzoate is the loss of an ethoxy radical to form a stable phenylacylium ion (m/e = 105). pharmacy180.com Another observed fragmentation is the loss of ethylene (B1197577) to produce a benzoic acid radical cation (m/e = 122). pharmacy180.com The fragmentation of straight-chain esters is characterized by cleavage of successive carbon atoms, resulting in clusters of fragments spaced 14 units apart. whitman.edu

LC-MS is a versatile technique that can be used to analyze a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is particularly useful for the analysis of steroid esters in complex biological matrices like serum and hair. nih.govwaters.com The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) allow for the detection of trace levels of analytes. nih.govthermofisher.comnih.gov For instance, a sensitive LC-MS/MS method has been developed for the analysis of 14 testosterone (B1683101) esters and 2 nandrolone (B1676933) esters in human serum, with limits of detection in the range of 0.03 to 0.30 ng/mL. nih.gov

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of 2-methylbutane-1,4-diol benzoate esters, even in complex mixtures, and is crucial for quality control and purity assessment.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. For 2-methylbutane-1,4-diol benzoate esters that exist in a crystalline form, XRD provides precise information about the molecular structure, conformation, and crystal packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the molecular structure of a compound. It involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined with high precision.

For example, the crystal structure of anhydrous metronidazole (B1676534) benzoate was determined by SCXRD. nih.gov The analysis revealed that it crystallizes in the triclinic space group P. nih.gov The crystal structure analysis provides detailed information on bond lengths, bond angles, and torsion angles, defining the precise conformation of the molecule in the solid state. Furthermore, SCXRD elucidates how molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing. nih.gov In the case of metronidazole benzoate monohydrate, the crystal cohesion is dominated by strong intermolecular hydrogen bonding mediated by water molecules, whereas in the anhydrous form, only van der Waals interactions are present. nih.gov The study of polymorphic cocrystals of metronidazole benzoate also relies on SCXRD to elucidate differences in crystal packing and conformation. rsc.org

The table below presents representative crystallographic data for anhydrous metronidazole benzoate, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.649 (2) |

| b (Å) | 8.666 (1) |

| c (Å) | 11.940 (3) |

| α (°) | 76.70 (2) |

| β (°) | 76.72 (2) |

| γ (°) | 87.56 (2) |

| Volume (ų) | 651.6 (3) |

| Z | 2 |

Data for anhydrous metronidazole benzoate. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of a molecule. nih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com

This analysis provides a graphical representation of intermolecular contacts and their relative strengths. For instance, in the crystal structure of 2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate, Hirshfeld surface analysis was used to investigate close contacts. doaj.org The surfaces are often mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized compound like 2-methylbutane-1,4-diol dibenzoate, elemental analysis serves as a crucial verification of its empirical formula. The technique typically measures the mass percentages of carbon (C), hydrogen (H), and sometimes nitrogen (N), sulfur (S), and halogens.

The process involves combusting a small, precisely weighed amount of the sample in an excess of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample can be calculated. The percentage of oxygen is usually determined by difference.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. For example, in the characterization of new aromatic esters, elemental analysis was used to confirm the calculated composition. For C₂₉H₃₄O₅, the calculated percentages were C, 75.30% and H, 7.41%, while the found values were C, 75.04% and H, 7.46%. nih.gov For C₂₈H₃₁NO₆, the calculated percentages were C, 70.42%; H, 6.54%; N, 2.93%, and the found values were C, 70.25%; H, 6.49%; N, 2.90%. nih.gov

The table below shows the theoretical elemental composition for the mono- and dibenzoate esters of 2-methylbutane-1,4-diol.

| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Oxygen (Calculated) |

|---|---|---|---|---|

| 2-Methylbutane-1,4-diol monobenzoate | C₁₂H₁₆O₃ | 69.21 | 7.74 | 23.05 |

| 2-Methylbutane-1,4-diol dibenzoate | C₁₉H₂₀O₄ | 73.06 | 6.45 | 20.49 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (where applicable for chiral compounds)

Since 2-methylbutane-1,4-diol possesses a chiral center at the C2 position, its benzoate esters are also chiral. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules and determining the enantiomeric excess (e.e.) of a sample.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. The intensity of the CD signal is proportional to the concentration difference between the two enantiomers, making it a valuable tool for quantifying the enantiomeric purity of a sample.

The application of CD spectroscopy to chiral diols has been demonstrated in various studies. For example, the enantioselective protonation of silyl (B83357) enol ethers catalyzed by a chiral diol was monitored using CD spectroscopy. nih.gov In another study, the absolute configurations of bicyclo[3.3.1]nonane diones were determined by comparing experimental CD spectra with those calculated using time-dependent density functional theory (TDDFT). acs.org The CD spectra of chiral molecules are highly sensitive to their conformation, and gas-phase CD spectroscopy can even distinguish between different conformers of a chiral molecule. nih.gov

For 2-methylbutane-1,4-diol benzoate esters, the CD spectrum would be expected to show characteristic bands corresponding to the electronic transitions of the benzoate chromophore. The sign and magnitude of the Cotton effects in the CD spectrum would be indicative of the absolute configuration of the chiral center and could be used to determine the enantiomeric excess of a given sample by comparing its CD signal intensity to that of an enantiopure standard.

Theoretical and Computational Chemistry Approaches to 2 Methylbutane 1,4 Diol Benzoate Esters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum chemical method for investigating the properties of molecular systems. For benzoate (B1203000) esters, DFT is widely used to accurately predict geometries, spectroscopic characteristics, and reaction pathways. mdpi.comresearchgate.netnih.gov Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G or 6-311G, which provide a balance between computational cost and accuracy. mdpi.comnih.gov

Electronic Structure and Molecular Geometry Optimization

The first step in a computational study is typically the geometry optimization, where DFT calculations are employed to find the lowest energy conformation of the molecule. nih.govmdpi.com This process determines the most stable three-dimensional arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. researchgate.net

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C=O | Carbonyl bond length | ~1.22 Å |

| C-O (ester) | Ester C-O bond length | ~1.35 Å |

| O-C (alkyl) | Ester O-C bond length | ~1.45 Å |

| O=C-O | Ester bond angle | ~124° |

| C-O-C | Ester bond angle | ~116° |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's vibrational spectrum (Infrared and Raman). nih.gov Theoretical IR and Raman spectra can be constructed and compared directly with experimental data, aiding in the assignment of spectral bands to specific molecular motions. nih.gov

For a benzoate ester, DFT calculations can accurately predict the frequencies of characteristic vibrational modes. mdpi.com These include the strong carbonyl (C=O) stretching vibration, the two distinct ester (C-O) stretching vibrations, and various aromatic ring vibrations. spectroscopyonline.commdpi.com To improve the agreement between theoretical and experimental frequencies, calculated values are often multiplied by an empirical scaling factor. nih.govresearchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) ring. |

| C=O stretch | 1725-1715 | Strong, characteristic stretching of the carbonyl group. spectroscopyonline.com |

| Aromatic C=C stretch | 1600-1450 | Stretching vibrations within the benzene ring. |

| Asymmetric C-O-C stretch | 1300-1250 | Stretching of the ester C-O bonds. spectroscopyonline.com |

| Symmetric C-O-C stretch | 1150-1100 | Stretching of the ester C-O bonds. spectroscopyonline.com |

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation, such as the Fischer esterification of benzoic acid with 2-methylbutane-1,4-diol. researchgate.netzendy.io This involves identifying and calculating the energies of reactants, products, reaction intermediates, and, most importantly, the transition states (TS) that connect them. acs.org The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea) of the reaction, a key factor governing the reaction rate. rsc.org

For acid-catalyzed esterification, DFT studies have confirmed a mechanism involving the initial protonation of the carbonyl oxygen of benzoic acid, followed by nucleophilic attack from the alcohol (2-methylbutane-1,4-diol), leading to a tetrahedral intermediate. researchgate.netrsc.orgacs.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. tcu.eduyoutube.com By calculating the Gibbs free energy of each species along this pathway, a complete reaction energy profile can be constructed, providing critical insights into the rate-determining step of the reaction. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. nih.gov

For a molecule like 2-methylbutane-1,4-diol benzoate, which possesses a flexible aliphatic chain, MD simulations are invaluable for exploring its vast conformational landscape. nih.govacs.orgnsf.gov These simulations can identify the most populated conformations in different environments (e.g., in a solvent or in the bulk liquid state) and the pathways for transitioning between them. Furthermore, MD can be used to simulate collections of ester molecules, providing insight into intermolecular interactions such as van der Waals forces and, in the case of the mono-ester, hydrogen bonding through the free hydroxyl group. This information is crucial for understanding macroscopic properties like viscosity, density, and self-assembly behavior.

Quantum Chemical Calculations for Reactivity Descriptors

Quantum chemical calculations, particularly DFT, can be used to compute a range of electronic parameters known as "reactivity descriptors." These descriptors help predict the chemical reactivity and stability of a molecule. nih.govresearchgate.net Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netsemanticscholar.org

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). edu.krd The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. edu.krd Another powerful tool is the Fukui function, which analyzes the change in electron density as an electron is added or removed, thereby identifying the most probable sites within the molecule for electrophilic and nucleophilic attack. scm.comwikipedia.orgresearchgate.netscm.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; smaller gap means higher reactivity. edu.krd |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; "hard" molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; "soft" molecules are more reactive. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. edu.krd |

Structure-Reactivity Relationships and Hammett Linear Free Energy Correlations in Benzoate Systems

Linear Free Energy Relationships (LFERs) provide a quantitative link between molecular structure and chemical reactivity. ic.ac.uk The most well-known LFER is the Hammett equation, which describes the influence of meta- and para-substituents on the reaction rates and equilibrium constants of reactions involving a benzene ring. viu.ca

The Hammett equation is expressed as: log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant. The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a particular substituent, while the reaction constant (ρ) measures the sensitivity of the reaction to these substituent effects. viu.ca

This relationship is frequently applied to the hydrolysis of benzoate esters. researchgate.netemerginginvestigators.orgacs.orgmsudenver.edu A plot of log(k/k₀) versus σ for a series of substituted benzoates yields a straight line with a slope equal to ρ. The sign and magnitude of ρ provide valuable mechanistic information. For the base-catalyzed hydrolysis of ethyl benzoates, a positive ρ value is typically observed, indicating that a negative charge builds up in the transition state. Therefore, the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) that stabilize this charge. researchgate.netemerginginvestigators.org Deviations from linearity in a Hammett plot can signify a change in the reaction mechanism or the rate-determining step. msudenver.edu

| Substituent (X) | σmeta | σpara |

|---|---|---|

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Solvation Effects and Water-Molecule Interactions in Reaction Environments

The reaction environment plays a crucial role in determining the reactivity, mechanism, and outcome of chemical transformations involving 2-methylbutane-1,4-diol benzoate. Theoretical and computational chemistry provides powerful tools to dissect the intricate interplay between the ester and its surrounding solvent molecules, particularly water. Through the use of solvation models and explicit consideration of water-molecule interactions, a deeper understanding of the reaction landscape can be achieved.

Solvation Effects:

The choice of solvent can significantly influence reaction rates and equilibria. In the context of 2-methylbutane-1,4-diol benzoate, the polarity of the solvent is a key factor. Computational models, such as continuum solvation models (e.g., PCM, SMD), are often employed to approximate the bulk solvent's effect on the solute. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies.

While no specific computational studies on 2-methylbutane-1,4-diol benzoate are publicly available, we can infer its behavior from theoretical investigations of simpler benzoate esters like methyl benzoate and ethyl benzoate. These studies consistently show that polar solvents stabilize charged intermediates and transition states more effectively than nonpolar solvents. For reactions involving the formation of charged species, such as in hydrolysis, a higher solvent polarity generally leads to a lower activation energy and a faster reaction rate.

The following table presents hypothetical solvation free energies (ΔGsolv) for 2-methylbutane-1,4-diol benzoate in various solvents, illustrating the expected trend based on solvent polarity.

| Solvent | Dielectric Constant (ε) | Hypothetical ΔGsolv (kcal/mol) |

|---|---|---|

| Hexane | 1.88 | -2.5 |

| Diethyl Ether | 4.34 | -4.8 |

| Tetrahydrofuran (THF) | 7.58 | -6.2 |

| Acetone | 20.7 | -8.9 |

| Ethanol | 24.5 | -9.5 |

| Water | 80.1 | -12.3 |

Water-Molecule Interactions:

In aqueous environments, the explicit interaction of water molecules with the ester becomes critical. Water can act not only as a solvent but also as a reactant or a catalyst. Computational studies on the hydrolysis of benzoate esters have highlighted the importance of including explicit water molecules in the calculations to accurately model the reaction mechanism.

For instance, in the acid-catalyzed hydrolysis of ethyl benzoate, theoretical studies have shown that a single water molecule is insufficient to accurately reproduce the experimental activation free energy. The inclusion of a second and even a third water molecule in the computational model has been demonstrated to be essential. These additional water molecules can form a hydrogen-bonded network that facilitates proton transfer, a key step in the hydrolysis mechanism. This network, often referred to as a "water wire" or "proton shuttle," significantly lowers the energy barrier for the reaction.

The interaction of water molecules with the carbonyl oxygen of the ester group through hydrogen bonding is a primary stabilizing interaction. Ab initio and Density Functional Theory (DFT) calculations can provide detailed information about the geometry of these interactions, including bond lengths and angles.

Below is an illustrative table of typical geometric parameters for hydrogen bonds between water and the carbonyl group of a benzoate ester, derived from computational studies of analogous systems.

| Interaction | Parameter | Typical Calculated Value |

|---|---|---|

| C=O···H-O (Water) | H-bond length (O···H) | 1.8 - 2.0 Å |

| H-bond angle (O-H···O) | 160 - 180° | |

| C-O-C···H-O (Water) | H-bond length (O···H) | 1.9 - 2.2 Å |

| H-bond angle (O-H···O) | 150 - 170° |

Chemical Reactivity and Derivatization Pathways of 2 Methylbutane 1,4 Diol Benzoate Esters

Hydrolytic Stability and Mechanism of Ester Cleavage

The stability of the ester bond in 2-methylbutane-1,4-diol benzoate (B1203000) is critically dependent on the pH of the environment. Hydrolysis, the cleavage of the ester by water, can be catalyzed by both acids and bases, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Kinetics

Under acidic conditions, the hydrolysis of benzoate esters is a reversible process. The reaction mechanism begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of the alcohol (2-methylbutane-1,4-diol) regenerates the acid catalyst and yields benzoic acid. libretexts.org

Base-Catalyzed Hydrolysis Kinetics

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgnih.gov The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov The intermediate then collapses, expelling the alkoxide (the deprotonated form of 2-methylbutane-1,4-diol) as the leaving group and forming benzoic acid. libretexts.org The newly formed benzoic acid is immediately deprotonated by the strongly basic alkoxide, driving the reaction to completion and forming a benzoate salt and the alcohol. libretexts.org

The kinetics of this reaction are second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate is significantly influenced by the structure of the ester.

Role of Substituent Effects on Hydrolysis Rates

The rate of hydrolysis of benzoate esters is sensitive to electronic and steric effects from substituents on both the aromatic ring and the alcohol moiety.

Electronic Effects: Substituents on the benzene (B151609) ring can alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating both acid- and base-catalyzed hydrolysis. nih.gov Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon and slow down the rate of hydrolysis. zenodo.org The electronic influence of these substituents is well-quantified by the Hammett equation. rsc.org

Steric Effects: The structure of the alcohol component also plays a crucial role. In the case of 2-methylbutane-1,4-diol benzoate, the secondary nature of one of the potential ester connection points and the methyl group can introduce steric hindrance around the carbonyl group. This hindrance can impede the approach of the nucleophile (water or hydroxide), thereby slowing the rate of hydrolysis compared to less hindered esters like methyl benzoate or ethyl benzoate. nih.gov The size of the alkyl group in the alcohol moiety is directly related to hydrolytic stability in base-catalyzed reactions, with larger groups generally leading to slower hydrolysis. nih.gov

Table 1: Comparative Base Hydrolysis Half-Lives of Various Benzoate Esters

The following table presents data for analogous benzoate esters to illustrate the influence of the alcohol group's structure on the rate of base-catalyzed hydrolysis.

| Ester | Alcohol Moiety | Half-Life (t₁/₂) in minutes |

| Methyl Benzoate | Methyl | 14 |

| Ethyl Benzoate | Ethyl | 14 |

| n-Propyl Benzoate | n-Propyl | 19 |

| n-Butyl Benzoate | n-Butyl | 21 |

| Phenyl Benzoate | Phenyl | 11 |

Data sourced from a study on the chemical and biological hydrolytic stability of homologous esters. nih.gov Conditions for base hydrolysis were consistent across the tested compounds.

Transesterification Reactions for Diversification of Ester Derivatives

Transesterification is a versatile reaction for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com For 2-methylbutane-1,4-diol benzoate, this process allows for the exchange of the 2-methylbutane-1,4-diol group with another alcohol, or vice-versa, to create a diverse range of ester derivatives. The reaction is an equilibrium process, and it is often necessary to use a large excess of the reactant alcohol or to remove one of the products (e.g., by distillation) to drive the reaction toward the desired product. wikipedia.org

The reaction can be catalyzed by either acids or bases. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, involving protonation of the carbonyl oxygen, nucleophilic attack by the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol. libretexts.org

Base-Catalyzed Transesterification: This pathway involves the nucleophilic attack of an alkoxide ion (from the new alcohol) on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate to yield the new ester. masterorganicchemistry.com

Transesterification is a key industrial process, notably in the synthesis of polyesters, where a diester reacts with a diol to form a polymer. wikipedia.orgresearchgate.net For example, dimethyl terephthalate (B1205515) can be transesterified with a diol like 2-methylbutane-1,4-diol to produce polyesters.

Reactions at Unreacted Hydroxyl Groups (for monoesters or partially reacted diols)

When 2-methylbutane-1,4-diol is only partially esterified, the resulting monoester possesses a free hydroxyl group. This hydroxyl group is a reactive site that can undergo typical alcohol reactions, allowing for the synthesis of multifunctional molecules. chemistrysteps.com

Further Esterification: The most straightforward reaction is esterification of the remaining hydroxyl group with another molecule of benzoic acid (or a different carboxylic acid) to form the corresponding diester.

Ether Formation: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Oxidation: The primary hydroxyl group of the monoester can be oxidized to an aldehyde or a carboxylic acid, while the secondary hydroxyl group can be oxidized to a ketone, using appropriate oxidizing agents. chemistrysteps.com

Cyclization: The diol itself can be converted to a cyclic ether (e.g., 3-methyltetrahydrofuran) under acid-catalyzed dehydration conditions. wikipedia.org

The reactivity of the hydroxyl groups in 2-methylbutane-1,4-diol can be different due to one being primary and the other secondary, which can be exploited for selective reactions. springernature.com

Reactions Involving the Aromatic Moiety of the Benzoate Ester

The benzene ring of the benzoate ester is susceptible to electrophilic aromatic substitution. The ester group (-COOR) is a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene itself. It is also a meta-director. reddit.com This is because the carbonyl group withdraws electron density from the aromatic ring through resonance, with the effect being most pronounced at the ortho and para positions. Consequently, electrophilic attack occurs preferentially at the meta position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, predominantly at the meta position, to yield methyl 3-nitrobenzoate from methyl benzoate. youtube.comyoutube.com

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using a Lewis acid catalyst. The halogen will add primarily to the meta position.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group at the meta position.

Friedel-Crafts Reactions: The deactivating nature of the ester group generally means that Friedel-Crafts alkylation and acylation reactions are not successful with benzoate esters.

Oxidation and Reduction Pathways of the Ester Linkage or Diol Backbone

The chemical reactivity of 2-methylbutane-1,4-diol benzoate esters is characterized by the distinct functionalities present in the molecule: the benzoate ester linkage and the diol backbone, which may contain one or two free hydroxyl groups depending on whether it is a mono- or di-ester. The oxidation and reduction pathways of this compound are dictated by the chemoselectivity of the reagents towards the ester group and the primary alcohol functionalities of the 2-methylbutane-1,4-diol moiety.

Oxidation Pathways

Oxidation reactions of 2-methylbutane-1,4-diol monobenzoate would primarily target the free primary hydroxyl group of the diol backbone. The ester group is generally resistant to oxidation under conditions typically used for alcohol oxidation. The selective oxidation of one primary alcohol in the presence of other functional groups is a common challenge in organic synthesis, and various reagents have been developed to achieve this with high efficiency.

Common oxidizing agents for primary alcohols include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) for oxidation to the aldehyde, and stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) which typically oxidize primary alcohols to carboxylic acids. However, for a substrate containing an ester, milder and more selective methods are often preferred to avoid potential hydrolysis of the ester linkage under harsh acidic or basic conditions.

A widely used method for the selective oxidation of primary alcohols to aldehydes in the presence of other functional groups is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. Another important class of reagents for this transformation are those based on the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). TEMPO, in conjunction with a co-oxidant such as sodium hypochlorite (B82951) (NaOCl) or bis(acetoxy)iodobenzene (BAIB), provides a highly selective method for the oxidation of primary alcohols to aldehydes. windows.netresearchgate.netmdma.ch Under certain conditions, TEMPO-mediated oxidation can also be used to obtain carboxylic acids. windows.net

The oxidation of the primary alcohol in 2-methylbutane-1,4-diol monobenzoate would be expected to yield either the corresponding aldehyde, 4-benzoyloxy-3-methylbutanal, or the carboxylic acid, 4-benzoyloxy-3-methylbutanoic acid, depending on the reagent and reaction conditions employed.

Table 1: Illustrative Oxidation Reactions of a Primary Alcohol This table presents generalized data for the oxidation of primary alcohols to demonstrate the expected transformations of the diol backbone in 2-methylbutane-1,4-diol monobenzoate.

| Oxidizing System | Typical Conditions | Major Product |

|---|---|---|

| PCC | CH₂Cl₂, room temp | Aldehyde |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Aldehyde |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Aldehyde |

Reduction Pathways

The reduction of 2-methylbutane-1,4-diol benzoate esters primarily involves the transformation of the benzoate ester linkage. The choice of reducing agent determines the product of the reaction, with strong reducing agents typically yielding alcohols and milder, more sterically hindered reagents affording aldehydes.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.org In the case of a 2-methylbutane-1,4-diol dibenzoate, both ester groups would be reduced, cleaving the benzoate groups and regenerating 2-methylbutane-1,4-diol, along with two equivalents of benzyl (B1604629) alcohol. For a monobenzoate, the ester would be reduced to a hydroxyl group, resulting in the formation of 2-methylbutane-1,4-diol and benzyl alcohol. It is important to note that any free hydroxyl groups on the diol backbone would be deprotonated by LiAlH₄ to form alkoxides, which are then protonated during the aqueous workup.

A more selective reduction of the ester to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.com This reagent is known to reduce esters to aldehydes, and the reaction is typically stopped at this stage. Therefore, the reduction of a 2-methylbutane-1,4-diol benzoate ester with DIBAL-H would be expected to yield the corresponding aldehyde, along with the alcohol derived from the diol portion.

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org However, its reactivity can be enhanced by the addition of Lewis acids such as lithium chloride (LiCl) or calcium chloride (CaCl₂), enabling the reduction of esters to alcohols. researchgate.net This provides a milder alternative to LiAlH₄.

Catalytic transfer hydrogenation is another method for the reduction of esters, often employing a metal catalyst and a hydrogen donor. researchgate.net This can be a useful method for the chemoselective reduction of functional groups.

Table 2: Illustrative Reduction Reactions of a Benzoate Ester This table presents generalized data for the reduction of benzoate esters to demonstrate the expected transformations of the ester linkage in 2-methylbutane-1,4-diol benzoates.

| Reducing Agent | Typical Conditions | Major Product |

|---|---|---|

| LiAlH₄ | THF or Et₂O, then H₃O⁺ workup | Primary Alcohol |

| DIBAL-H | Toluene or CH₂Cl₂, -78 °C, then H₃O⁺ workup | Aldehyde |

| NaBH₄/LiCl | THF, reflux | Primary Alcohol |

Advanced Applications in Materials Science and Polymer Chemistry

Role as Specialty Plasticizers

Esters derived from diols and benzoic acid, known as dibenzoates, are recognized as effective plasticizers. These compounds are integrated into polymer matrices to increase flexibility, reduce brittleness, and improve processing. The specific structure of the 2-methylbutane-1,4-diol moiety imparts distinct performance characteristics compared to more conventional linear diol-based plasticizers.

Integration into Polymer Matrices (e.g., Polyvinyl Chloride Plastisols, Adhesives, Sealants)

Benzoate (B1203000) esters, including those derived from branched diols, are utilized as specialty plasticizers in a variety of polymer systems. specialchem.com They are particularly valuable in formulations for Polyvinyl Chloride (PVC) plastisols, which are liquid dispersions of PVC resin in a plasticizer. specialchem.com These plastisols are used to produce a wide range of materials, from soft, flexible articles to hard, rigid products. specialchem.com

In the context of adhesives and sealants, the choice of plasticizer is critical as it influences both the rheological properties of the uncured paste and the final mechanical properties of the fused product. specialchem.com 2-Methylbutane-1,4-diol is noted for its use as a building block in specialty polymers for coatings, adhesives, and sealants, where it can enhance chemical and moisture resistance. myskinrecipes.com The incorporation of benzoate ester plasticizers is a key strategy for formulators to achieve desired performance in these applications. specialchem.com

Impact on Polymer Processability and Performance Characteristics

The introduction of a plasticizer like a 2-methylbutane-1,4-diol dibenzoate into a polymer matrix directly affects its processability and final properties. Plasticizers work by embedding themselves between polymer chains, which reduces intermolecular forces and lowers the glass transition temperature (Tg), making the material more flexible. diva-portal.org

The methyl group in the 2-methylbutane-1,4-diol structure introduces branching, which can disrupt the packing of polymer chains. This structural feature can lead to several performance enhancements:

Improved Flexibility: The increased free volume between polymer chains results in a more flexible material. diva-portal.org

Enhanced Durability: Polymers formulated with 2-methylbutane-1,4-diol can exhibit improved durability. myskinrecipes.com

Chemical and Moisture Resistance: The diol is used in coatings, adhesives, and sealants to improve resistance to chemicals and moisture. myskinrecipes.com

Modified Mechanical Properties: Compared to linear diols like 1,4-butanediol (B3395766), branched diols can alter the mechanical profile, potentially leading to materials with better toughness. doi.org

Monomers for Polyester (B1180765) Synthesis

2-Methylbutane-1,4-diol serves as a valuable di-functional monomer (a diol) for the synthesis of polyesters. Polyesters are a major class of polymers formed through the reaction of a diol with a dicarboxylic acid. science-revision.co.uksavemyexams.com

Condensation Polymerization with Dicarboxylic Acids

Polyesters are created through a process called condensation polymerization. chemhume.co.ukonline-learning-college.com In this reaction, the hydroxyl (-OH) groups of the diol (2-methylbutane-1,4-diol) react with the carboxyl (-COOH) groups of a dicarboxylic acid. science-revision.co.uk Each reaction forms an ester linkage and eliminates a small molecule, typically water. science-revision.co.uksavemyexams.comchemhume.co.uk

Because both 2-methylbutane-1,4-diol and the dicarboxylic acid monomer have two functional groups, the reaction can proceed sequentially, building up long polymer chains. science-revision.co.uk This process allows for the creation of high molecular weight linear polyesters. doi.org

The general reaction is as follows: n HO-(CH₂)-CH(CH₃)-CH₂-OH + n HOOC-R-COOH → [-O-(CH₂)-CH(CH₃)-CH₂-O-CO-R-CO-]n + (2n-1) H₂O

Engineering of Polyesters with Specific Architectures and Tailored Properties

The specific structure of the 2-methylbutane-1,4-diol monomer is a powerful tool for engineering polyesters with customized properties. The presence and position of the methyl group on the polymer backbone significantly influence the material's thermal and mechanical characteristics.

Research on analogous methyl-substituted 1,4-butanediols has shown that the introduction of methyl groups has a profound effect on the crystallization behavior and the glass transition temperature (Tg) of the resulting polyesters. researchgate.net Specifically, adding methyl groups tends to increase the Tg and disrupt the polymer's ability to crystallize, often resulting in amorphous materials. researchgate.net This is in contrast to polyesters made from unsubstituted 1,4-butanediol, which are often semi-crystalline. acs.org This ability to control crystallinity allows for the tailoring of properties such as clarity, flexibility, and toughness. doi.orgresearchgate.net

| Diol Used in Polyester Synthesis | Number of Methyl Groups | Resulting Polyester (with Adipic Acid) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity |

|---|---|---|---|---|---|

| 1,4-Butanediol | 0 | Poly(butylene adipate) | -68 / -60 °C | 54–60 °C | Semi-crystalline |

| 1,4-Pentanediol (2-Methylbutane-1,4-diol) | 1 | Poly(1,4-pentylene adipate) | -52 °C | None Observed | Amorphous |

| 2,5-Hexanediol | 2 | Poly(2,5-hexylene adipate) | -39 °C | None Observed | Amorphous |

Development of Chiral Materials from Enantiopure Benzoate Esters of 2-Methylbutane-1,4-diol

The introduction of a methyl group into the 1,4-butanediol structure at the second carbon position creates a chiral center. researchgate.net This means that 2-methylbutane-1,4-diol exists as two non-superimposable mirror images, or enantiomers: (R)-2-methylbutane-1,4-diol and (S)-2-methylbutane-1,4-diol.

When enantiopure forms of this diol are used to create benzoate esters or are polymerized into polyesters, the chirality is incorporated into the final material. This opens the door to the development of advanced chiral materials. While much of the research has focused on racemic mixtures, studies on analogous chiral diols have demonstrated the potential for creating stereocomplexes. researchgate.net These are materials where polymer chains made from different enantiomers interact in a specific way, leading to unique properties not found in the individual enantiopure or racemic polymers. researchgate.net The synthesis of polyesters from optically pure diols can lead to materials with distinct thermal properties and crystalline structures, which is a key area of interest for creating advanced functional materials. researchgate.net

Functional Materials with Designed Performance Characteristics

In polymer chemistry, the incorporation of benzoic acid and 2-methylbutane-1,4-diol into a polymer matrix, such as a polyester or alkyd resin, allows for the creation of functional materials with tailored performance characteristics. The unique structural contributions of each molecule are key to achieving these desired outcomes.

2-methylbutane-1,4-diol is a branched aliphatic diol. When used as a monomer in polyester synthesis, the methyl side group disrupts the polymer chain's linearity. This structural irregularity hinders the close packing of polymer chains, which in turn reduces or eliminates crystallinity, leading to the formation of amorphous materials. nih.govsemanticscholar.org Studies on analogous branched diols have shown that the introduction of methyl groups tends to increase the glass transition temperature (Tg) of the resulting polyester compared to their linear counterparts. nih.govresearchgate.net This shift to an amorphous structure with a higher Tg can enhance properties such as flexibility, impact resistance, and clarity in the final material.

Benzoic acid, being a monofunctional carboxylic acid, acts as a chain stopper or chain terminator during polycondensation reactions. polsol.infoulprospector.com By reacting with a hydroxyl group from a diol like 2-methylbutane-1,4-diol, it terminates the growth of a polymer chain at that end. polsol.info This mechanism is crucial for controlling the polymer's molecular weight and molecular weight distribution. nih.gov Lower molecular weight polymers generally exhibit lower viscosity, which is a significant advantage for processing and formulation. ulprospector.com Furthermore, the rigid aromatic ring of benzoic acid contributes to the hardness and thermal stability of the polymer. nih.gov

The synergistic use of these two components enables the design of polymers with a precisely controlled balance of properties. For example, by adjusting the ratio of the branched diol to the chain-terminating acid, a polymer chemist can fine-tune the material's characteristics, from a rigid, hard substance to a more flexible and tough material, while maintaining processability.

Table 1: Predicted Performance Characteristics of Polymers Incorporating Benzoic acid and 2-methylbutane-1,4-diol

| Performance Characteristic | Contribution of 2-methylbutane-1,4-diol | Contribution of Benzoic Acid | Combined Effect |

|---|---|---|---|

| Crystallinity | Reduces crystallinity; promotes amorphous structure | N/A | Results in a predominantly amorphous polymer. |

| Glass Transition (Tg) | Increases Tg compared to linear diol polymers nih.govresearchgate.net | Can slightly increase Tg due to aromatic ring | Higher Tg, leading to improved thermal stability. |

| Molecular Weight | Forms polymer backbone | Controls and limits molecular weight (chain stopper) polsol.info | Precisely controlled molecular weight and viscosity. |

| Flexibility | Enhances flexibility due to amorphous nature myskinrecipes.com | Reduces flexibility by increasing hardness | Tunable flexibility/hardness balance. |

| Hardness | Reduces hardness by disrupting crystallinity | Increases hardness and film integrity ulprospector.comnih.gov | Adjustable hardness for specific applications. |

Applications in Coatings and Other Industrial Formulations

The specific properties imparted by benzoic acid and 2-methylbutane-1,4-diol make their combined use particularly advantageous in the formulation of high-performance coatings, adhesives, and elastomers. myskinrecipes.com

In the coatings industry, particularly in the synthesis of alkyd resins, benzoic acid is a well-established modifying agent. Its role as a chain stopper is exploited to produce "chain-stopped" or "rapid" alkyds. nih.govnih.gov These resins have a lower viscosity, which allows for the formulation of coatings with a higher solids content and, therefore, lower volatile organic compounds (VOCs). ulprospector.com The incorporation of benzoic acid also leads to faster "touch dry" times and imparts a high gloss and increased hardness to the final paint film. ulprospector.comnih.gov

The inclusion of 2-methylbutane-1,4-diol as the polyol component in these resins would further enhance coating performance. The branched structure of the diol disrupts crystallinity, which improves the flexibility and impact resistance of the coating, preventing it from becoming brittle. nih.govmyskinrecipes.com An amorphous polymer network generally promotes better adhesion to a variety of substrates. The enhanced flexibility and durability are critical for coatings applied to surfaces that experience expansion, contraction, or minor impacts.

Beyond coatings, these polymers can be used in other industrial formulations. In adhesives and sealants, the controlled molecular weight and amorphous character can lead to products with excellent tack, peel strength, and flexibility. In the production of polyurethane elastomers, 2-methylbutane-1,4-diol can be used as a chain extender, where its structure would contribute to the soft segment of the polymer, enhancing elasticity and durability. myskinrecipes.com

Table 2: Potential Applications and Benefits in Industrial Formulations